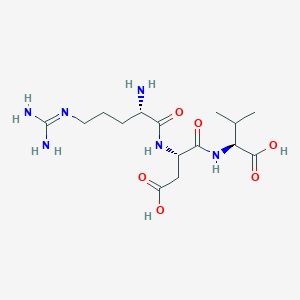

Arginyl-aspartyl-valine

Description

Arginyl-aspartyl-valine (Arg-Asp-Val) is a tripeptide composed of the amino acids arginine (Arg), aspartic acid (Asp), and valine (Val). For instance, the dipeptide aspartyl-valine (Asp-Val) is highlighted in , with structural identifiers such as CAS RN 874504-15-1 and synonyms like L-Aspartyl-L-Valine . The molecular formula of Asp-Val is detailed as $ \text{C}9\text{H}{15}\text{N}3\text{O}5 $, featuring a backbone of aspartic acid linked to valine via a peptide bond. This structural foundation is essential for understanding its physicochemical properties and biological interactions.

Properties

CAS No. |

131134-25-3 |

|---|---|

Molecular Formula |

C15H28N6O6 |

Molecular Weight |

388.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H28N6O6/c1-7(2)11(14(26)27)21-13(25)9(6-10(22)23)20-12(24)8(16)4-3-5-19-15(17)18/h7-9,11H,3-6,16H2,1-2H3,(H,20,24)(H,21,25)(H,22,23)(H,26,27)(H4,17,18,19)/t8-,9-,11-/m0/s1 |

InChI Key |

VXXHDZKEQNGXNU-QXEWZRGKSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

sequence |

RDV |

Synonyms |

Arg-Asp-Val arginyl-aspartyl-valine RDV peptide |

Origin of Product |

United States |

Comparison with Similar Compounds

Amino Acid Composition and Availability

provides quantitative data on free amino acid concentrations in Azolla filiculoides and Azolla pinnata, two aquatic fern species.

| Amino Acid | A. filiculoides (µg/mg) | A. pinnata (µg/mg) |

|---|---|---|

| Valine (Val) | 60.3 ± 5.2 | 60.4 ± 3.5 |

| Aspartic Acid (Asp) + Asparagine (Asn) | 104 ± 8.2 | 104 ± 6.5 |

| Alanine (Ala) | 63.7 ± 5.9 | 74 ± 5.5 |

| Cysteine (Cys) | 11.6 ± 0.3 | 9.98 ± 0.5 |

Key Observations :

- Valine levels are consistent between species (~60 µg/mg), suggesting stable availability for peptide synthesis.

- Aspartic acid (combined with asparagine) is significantly higher (~104 µg/mg), indicating its prominence in these organisms.

- In contrast, cysteine is scarce (<12 µg/mg), which may limit the formation of cysteine-containing peptides compared to Asp-Val .

Structural and Functional Contrasts with Other Dipeptides

| Property | Asp-Val | Hypothetical Ala-Val | Hypothetical Cys-Val |

|---|---|---|---|

| Amino Acids | Aspartic Acid + Valine | Alanine + Valine | Cysteine + Valine |

| Molecular Weight | 261.23 g/mol | 202.23 g/mol | 238.30 g/mol |

| Charge at pH 7 | Negative (due to Asp side chain) | Neutral | Variable (depends on Cys oxidation state) |

| Biological Role | Potential calcium binding | Energy metabolism | Antioxidant activity |

Functional Implications :

- Asp-Val : The presence of aspartic acid confers a negative charge, enabling interactions with metal ions (e.g., calcium) or positively charged biomolecules .

- Ala-Val : Neutral and hydrophobic, this dipeptide may participate in energy storage or membrane transport processes, given alanine’s role in glucose-alanine cycling .

Species-Specific Variations

In A. pinnata, alanine levels are notably higher (74 µg/mg vs. 63.7 µg/mg in A. filiculoides), which might favor the synthesis of alanine-containing peptides over aspartic acid-rich ones like Asp-Val in this species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.